6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
6,8-dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N2O3/c22-14-8-12-9-16(20(30)31-18(12)17(23)11-14)19(29)28-6-4-27(5-7-28)15-3-1-2-13(10-15)21(24,25)26/h1-3,8-11H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPSCDGVAYXSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,8-dichloro-2H-chromen-2-one with 1-(3-trifluoromethylphenyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one , the following comparisons are drawn with analogous coumarin and piperazine derivatives:
Structural Analogues
Key Observations :
- Trifluoromethyl Group: The presence of CF₃ in the target compound and 3n improves metabolic stability compared to non-fluorinated analogues (e.g., HBK15), as seen in COX-2 inhibitors like celecoxib .
- Piperazine Linkage : Unlike acryloyl-substituted coumarins (e.g., 3n), the piperazine-carbamoyl group in the target compound may enable hydrogen bonding with biological targets (e.g., ribonucleotide reductase (RNR) in cancer cells) .
Biological Activity
The compound 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
This compound features a chromenone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a piperazine moiety and trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the chromenone structure have shown to inhibit cell growth in colorectal cancer models, likely through the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research has indicated that similar chromenone derivatives possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic pathways .
Neuropharmacological Effects
The piperazine component is associated with serotonergic activity, which may contribute to neuropharmacological effects. Compounds with this structure have been studied for their potential as anxiolytics or antidepressants due to their ability to modulate serotonin receptors .
The biological activity of 6,8-dichloro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing mood and behavior.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various chromenone derivatives, including those with piperazine substitutions. In vitro assays demonstrated that certain derivatives significantly reduced the viability of cancer cells while exhibiting low toxicity towards normal cells . This highlights the therapeutic potential of such compounds in developing selective anticancer agents.
Table 1: Biological Activities of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
